molecular formula C17H18ClN3O B10889917 [4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-4-yl)methanone

[4-(3-Chlorobenzyl)piperazin-1-yl](pyridin-4-yl)methanone

Cat. No.: B10889917
M. Wt: 315.8 g/mol
InChI Key: WLERWLQEZNBFNI-UHFFFAOYSA-N
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Description

4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE: is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorobenzyl group and a 4-pyridylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 3-chlorobenzyl chloride with piperazine, followed by the introduction of the 4-pyridylmethanone group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE: can be compared with other piperazine derivatives, such as:

  • 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE
  • 4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE
  • 4-(3-METHOXYBENZYL)PIPERAZINOMETHANONE

These compounds share a similar core structure but differ in the substituents attached to the piperazine ring. The unique properties of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE arise from the presence of the 3-chlorobenzyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C17H18ClN3O/c18-16-3-1-2-14(12-16)13-20-8-10-21(11-9-20)17(22)15-4-6-19-7-5-15/h1-7,12H,8-11,13H2

InChI Key

WLERWLQEZNBFNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=NC=C3

Origin of Product

United States

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